Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Overview
Description
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of the bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is a core structure in many biologically active molecules, including tropane alkaloids .
Mechanism of Action
Target of Action
The primary target of Endo-8-azabicyclo[32The compound’s structure, an 8-azabicyclo[321]octane scaffold, is the central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and transporters, contributing to their wide array of biological activities .
Mode of Action
Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
The exact biochemical pathways affected by Endo-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of Endo-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may induce similar effects, such as modulation of neurotransmitter activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key focus in industrial production would be on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These include compounds like cocaine and atropine, which share the 8-azabicyclo[3.2.1]octane scaffold.
Other Bicyclic Compounds: Compounds like 8-oxabicyclo[3.2.1]octane also share a similar bicyclic structure.
Uniqueness
What sets Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride apart is its specific functional groups and the hydrochloride salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBOXYFYULDXLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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